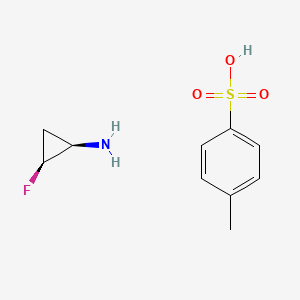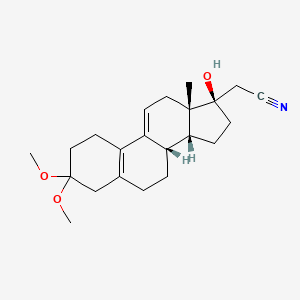
Tiotropium-d5 Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tiotropium-d5 Bromide is a deuterated form of Tiotropium Bromide, a long-acting bronchodilator used primarily in the management of chronic obstructive pulmonary disease (COPD) and asthma. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Tiotropium Bromide due to its stability and isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tiotropium-d5 Bromide involves the incorporation of deuterium atoms into the Tiotropium Bromide molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Tiotropium Bromide can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Employing techniques such as chromatography to purify the final product and remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Tiotropium-d5 Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to study the stability and reactivity of the compound.
Substitution: Substitution reactions can be used to replace functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.
Aplicaciones Científicas De Investigación
Tiotropium-d5 Bromide is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of pharmacokinetics, metabolism, and drug interactions. Some key applications include:
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion of Tiotropium Bromide.
Metabolic Pathway Analysis: Studying the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Examining interactions with other drugs and their impact on the pharmacokinetics of Tiotropium Bromide.
Biological Research: Understanding the biological effects and mechanisms of action in various cell lines and animal models.
Mecanismo De Acción
Tiotropium-d5 Bromide exerts its effects by acting as a long-acting muscarinic antagonist. It primarily targets the M3 muscarinic receptors located in the airways, leading to smooth muscle relaxation and bronchodilation. This action helps to alleviate symptoms of COPD and asthma by improving airflow and reducing bronchospasm.
Comparación Con Compuestos Similares
Similar Compounds
Ipratropium Bromide: Another muscarinic antagonist used for similar indications but with a shorter duration of action.
Aclidinium Bromide: A long-acting muscarinic antagonist with a similar mechanism of action but different pharmacokinetic properties.
Glycopyrronium Bromide: Another long-acting muscarinic antagonist used in the management of COPD.
Uniqueness
Tiotropium-d5 Bromide is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts.
Propiedades
Número CAS |
1229646-72-3 |
|---|---|
Fórmula molecular |
C₁₉H₁₇D₅BrNO₄S₂ |
Peso molecular |
477.45 |
Sinónimos |
(1α,2β,4β,5α,7β)-7-[(2-Hydroxy-2,2-di-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane-d5 Bromide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


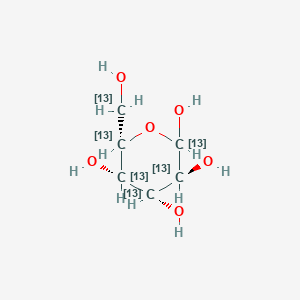
![N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline](/img/structure/B1146327.png)
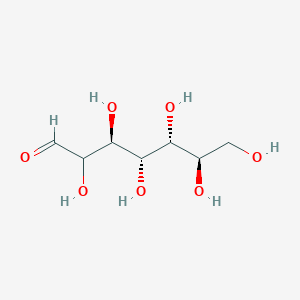
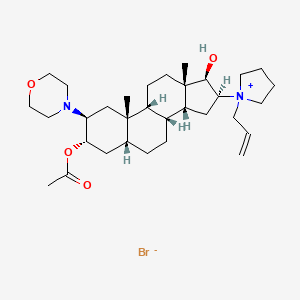



![4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose](/img/structure/B1146335.png)
![[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146336.png)
